molecular formula C14H15N3O B1669363 Ampalex CAS No. 154235-83-3

Ampalex

Cat. No.: B1669363
CAS No.: 154235-83-3
M. Wt: 241.29 g/mol
InChI Key: ANDGGVOPIJEHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ampalex, also known as CX-516, is a benzylpiperidine AMPA receptor potentiator. It is classified as an ampakine and nootropic compound that acts as an AMPA receptor positive allosteric modulator. This compound was developed by Cortex Pharmaceuticals in collaboration with Shire and Servier. It has been investigated for its potential use in treating Alzheimer’s disease, attention deficit hyperactivity disorder, and other neurological disorders .

Mechanism of Action

Target of Action

Ampalex, also known as CX516, is a benzylpiperidine AMPAkine . Its primary target is the AMPA receptor (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor), a type of ionotropic glutamate receptor . The AMPA receptor plays a crucial role in synaptic transmission and plasticity in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of the AMPA receptor . It enhances the function of glutamate, the primary excitatory neurotransmitter in the brain, when it binds allosterically to the AMPA receptor channel complex . This modulation results in a slower receptor deactivation, a longer open time, slower excitatory postsynaptic potential (EPSP) decay, and improvement of hippocampal long-term potentiation (LTP) .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve glutamatergic neurotransmission . By enhancing the function of glutamate at the AMPA receptor, this compound modulates fast synaptic plasticity and memory processes . This modulation can lead to downstream effects such as improved cognitive function, particularly in models of conditions like Alzheimer’s disease and schizophrenia .

Pharmacokinetics

It’s known that the compound has a relatively short half-life of about 45 minutes , which may impact its bioavailability and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of glutamatergic neurotransmission. This enhancement can lead to improved synaptic plasticity and memory processes . At the cellular level, this compound’s modulation of AMPA receptors can result in longer receptor open times and slower EPSP decay, potentially leading to enhanced neuronal communication .

Action Environment

These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug

Biochemical Analysis

Biochemical Properties

Ampalex acts as a positive allosteric modulator of AMPA receptors. This means that it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor’s response to glutamate. By doing so, this compound increases the amplitude and duration of excitatory postsynaptic currents. The primary biomolecules that this compound interacts with are the AMPA receptors themselves, which are composed of various subunits (GluA1-GluA4). These interactions enhance synaptic transmission and plasticity, which are critical for cognitive functions .

Cellular Effects

This compound has been shown to influence various cellular processes. In neurons, it enhances synaptic transmission by increasing the activity of AMPA receptors. This leads to improved synaptic plasticity, which is essential for learning and memory. Additionally, this compound has been found to affect cell signaling pathways, including those involved in long-term potentiation (LTP), a process that strengthens synaptic connections. By modulating these pathways, this compound can influence gene expression and cellular metabolism, ultimately improving cognitive function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AMPA receptors and enhancing their response to glutamate. This positive allosteric modulation increases the flow of ions through the receptor channels, leading to a more robust excitatory postsynaptic potential. This compound does not directly activate the receptors but rather enhances their sensitivity to glutamate. This results in increased synaptic transmission and plasticity, which are crucial for cognitive processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged use due to receptor desensitization. Studies have shown that while this compound can enhance cognitive function in the short term, its long-term effects may be limited by the adaptive responses of the neurons. Additionally, the stability and degradation of this compound can affect its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function without significant adverse effects. At higher doses, the compound can lead to excitotoxicity, a condition where excessive stimulation of neurons leads to cell damage or death. This threshold effect highlights the importance of careful dosage management in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. The metabolic pathways of this compound can influence its efficacy and safety, as the accumulation of certain metabolites may lead to adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the brain. Once inside the brain, this compound can interact with AMPA receptors on the surface of neurons. The distribution of this compound within the brain can affect its efficacy, as regions with higher concentrations of AMPA receptors may respond more robustly to the compound .

Subcellular Localization

This compound primarily localizes to the synaptic cleft, where it interacts with AMPA receptors on the postsynaptic membrane. This localization is crucial for its function, as it allows this compound to modulate synaptic transmission directly. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments or organelles can influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ampalex involves the reaction of quinoxaline derivatives with piperidine. The key steps include:

    Formation of Quinoxaline Derivative: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.

    Acylation Reaction: The quinoxaline derivative undergoes acylation with piperidine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ampalex undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core, leading to different analogs.

    Substitution: Substitution reactions on the quinoxaline ring can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit distinct pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Ampalex is part of the ampakine class of compounds, which includes several other notable members:

    CX-546: Another ampakine with similar properties but different potency and selectivity.

    CX-614: Known for its higher potency compared to this compound.

    Farampator (CX-691): Exhibits greater efficacy and longer duration of action.

    CX-717: A more potent and selective ampakine currently in clinical trials.

This compound is unique due to its well-characterized pharmacological profile and extensive use as a reference compound in research. Its relatively low potency and short half-life compared to newer ampakines highlight the advancements in this class of compounds .

Properties

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP).
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampalex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CX516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound XIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aromatic carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9 Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aromatic carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ampalex
Reactant of Route 2
Reactant of Route 2
Ampalex
Reactant of Route 3
Reactant of Route 3
Ampalex
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ampalex
Reactant of Route 5
Reactant of Route 5
Ampalex
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ampalex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.